molecular formula C23H24N6O3 B13970991 tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13970991
M. Wt: 432.5 g/mol
InChI Key: SQXWMRZXUURMIY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would yield an amine .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into the mechanisms of action of various biological processes .

Medicine

In medicinal chemistry, tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has potential as a lead compound for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and diazabicycloheptane analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .

Uniqueness

What sets tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate apart is its unique combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

tert-butyl 3-[5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C23H24N6O3/c1-23(2,3)32-22(31)29-16-6-17(29)12-27(11-16)20-5-4-14(9-25-20)19-7-18(30)13-28-21(19)15(8-24)10-26-28/h4-5,7,9-10,13,16-17,30H,6,11-12H2,1-3H3

InChI Key

SQXWMRZXUURMIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O

Origin of Product

United States

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